Myosmine

Descripción general

Descripción

La miosmina es un alcaloide que se encuentra en el tabaco y otras plantas. Químicamente, está estrechamente relacionada con la nicotina. Inhibe la aromatasa siete veces más potentemente que la nicotina y libera dopamina en ratas adultas, pero no en ratas adolescentes . La miosmina también está presente en varios alimentos como el maíz, el arroz y las papas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La miosmina puede sintetizarse mediante la condensación de 1-(but-1-enil)pirrolidin-2-ona con éster de ácido nicotínico, lo que produce 1-(but-1-enil)-3-nicotinilpirrolidin-2-ona. Este intermedio se trata entonces con un ácido y una base para producir miosmina . Otro método implica la reducción de la miosmina a nornicotina, seguida de un paso de metilación para producir (R,S)-nicotina .

Métodos de producción industrial: La producción industrial de miosmina a menudo implica la extracción de las hojas de tabaco, donde está presente como un alcaloide menor. Las técnicas cromatográficas avanzadas, como la cromatografía de convergencia de ultra rendimiento acoplada con espectrometría de masas en tándem (UPC2-MS2), se utilizan para la detección y cuantificación de la miosmina en productos del tabaco .

Tipos de reacciones:

Oxidación: La miosmina puede sufrir reacciones de oxidación, particularmente con peróxido de hidrógeno.

Reducción: Puede reducirse a nornicotina.

Sustitución: La miosmina puede participar en reacciones de nitrosación, formando aductos de ADN.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno se utiliza comúnmente.

Reducción: Se pueden emplear varios agentes reductores, incluida la hidrogenación catalítica.

Sustitución: El nitrito de sodio se utiliza para las reacciones de nitrosación.

Principales productos formados:

Oxidación: Derivados oxidados de miosmina.

Reducción: Nornicotina.

Sustitución: Productos nitrosados que pueden formar aductos de ADN.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

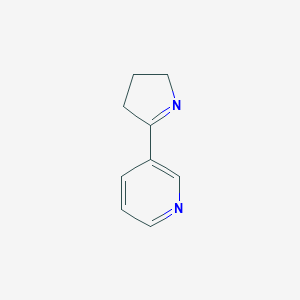

Myosmine (C9H10N2) is classified as a pyridine derivative, specifically a pyridine substituted by a 3,4-dihydro-2H-pyrrol-5-yl group at position 3. Its molecular structure contributes to its reactivity and biological interactions, particularly in the context of nitrosation and peroxidation processes, which can lead to the formation of reactive intermediates with carcinogenic potential .

Genotoxicity and Carcinogenic Potential

Research indicates that this compound exhibits genotoxic properties in human cells. It is readily nitrosated and peroxidated, yielding reactive intermediates that may contribute to DNA damage. Notably, studies have shown that this compound can participate in the formation of pyridyloxobutyl adducts in DNA, similar to other tobacco-specific nitrosamines . This raises concerns about its potential role in carcinogenesis, especially among individuals exposed to tobacco products.

Case Study: this compound in Tobacco Products

A study analyzed the presence of this compound in cigarette smoke and its metabolites in human samples. The findings indicated that smokers had significantly higher levels of this compound in toenails and saliva compared to non-smokers, suggesting that tobacco consumption is a major source of this compound exposure . Furthermore, the conversion of nicotine to this compound under oxidative conditions was demonstrated, highlighting the metabolic pathways through which this compound is formed in vivo .

Dietary Sources and Human Exposure

Beyond tobacco, this compound is found in various dietary sources such as nuts, cereals, fruits, vegetables, and milk. This widespread occurrence implies that individuals may be exposed to this compound through their diet as well as through tobacco use. Analyses have shown that dietary this compound can undergo nitrosation, potentially leading to the formation of harmful DNA adducts even in non-smokers .

Analytical Methods for Detection

To monitor exposure levels of this compound, advanced analytical methods have been developed. Gas chromatography-mass spectrometry (GC-MS) has been employed to quantify this compound alongside other alkaloids like nicotine and cotinine in biological samples such as plasma, saliva, and toenails. These methods are crucial for understanding the extent of human exposure and the associated health risks .

Environmental Impact and Degradation

Recent studies have also explored the degradation pathways of this compound by microbial strains. For instance, a novel bacterial strain was identified that can effectively degrade this compound, offering insights into bioremediation strategies for environments contaminated with this compound . Understanding these degradation mechanisms is essential for assessing the environmental impact of this compound and developing strategies for its removal from contaminated sites.

Summary Table: Key Findings on this compound Applications

| Aspect | Details |

|---|---|

| Chemical Structure | Pyridine derivative (C9H10N2) |

| Genotoxicity | Exhibits genotoxic properties; forms reactive intermediates during nitrosation |

| Tobacco Association | Higher concentrations found in smokers; converted from nicotine under oxidative conditions |

| Dietary Sources | Present in nuts, cereals, fruits, vegetables, and milk |

| Analytical Methods | Detected using gas chromatography-mass spectrometry (GC-MS) |

| Environmental Degradation | Degraded by specific bacterial strains; potential for bioremediation applications |

Mecanismo De Acción

La miosmina ejerce sus efectos principalmente a través de la inhibición de la aromatasa, una enzima involucrada en la síntesis de estrógenos. Inhibe la aromatasa siete veces más potentemente que la nicotina . Además, la miosmina libera dopamina en ratas adultas, afectando las vías dopaminérgicas . También tiene baja afinidad por los receptores nicotínicos de acetilcolina α4β2 .

Compuestos similares:

Nicotina: Químicamente similar pero menos potente en la inhibición de la aromatasa.

Nornicotina: Un producto de reducción de la miosmina.

Anabasina: Otro alcaloide del tabaco con propiedades similares.

Cotinina: Un metabolito de la nicotina con diferentes efectos farmacológicos.

Singularidad de la miosmina: La miosmina es única en su potente inhibición de la aromatasa y su liberación selectiva de dopamina en ratas adultas. Su presencia en varios alimentos y sus posibles riesgos para la salud asociados con la exposición dietética también la distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Nicotine: Chemically similar but less potent in inhibiting aromatase.

Nornicotine: A reduction product of myosmine.

Anabasine: Another tobacco alkaloid with similar properties.

Cotinine: A metabolite of nicotine with different pharmacological effects.

Uniqueness of this compound: this compound is unique in its potent inhibition of aromatase and its selective release of dopamine in adult rats. Its presence in various foods and its potential health risks associated with dietary exposure also distinguish it from other similar compounds .

Actividad Biológica

Myosmine is a pyridine alkaloid primarily found in tobacco products, derived from nicotine through metabolic processes. This compound has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and possible roles in carcinogenesis. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is structurally related to nicotine and is formed through the oxidation of nicotine. Research indicates that this compound can be produced via peroxidation reactions involving nicotine in biological systems. Specifically, studies have shown that when nicotine is exposed to hydrogen peroxide or peroxidase enzymes, this compound is generated alongside other metabolites .

1. Mutagenicity and Carcinogenic Potential

This compound has been implicated in mutagenic activities due to its ability to form DNA adducts. It undergoes nitrosation to yield compounds similar to known carcinogens like N-nitrosonornicotine (NNN), which poses a significant risk for esophageal cancer . The following table summarizes key findings related to this compound's mutagenicity:

2. Cytotoxic Effects

A study examined the cytotoxic effects of this compound on various cancer cell lines, demonstrating that it can induce apoptosis in erythroleukemia cells and inhibit proliferation in hepatocellular carcinoma cells . The mechanism appears to involve oxidative stress pathways leading to cell death.

3. Antimutagenic Properties

Interestingly, some studies have suggested that certain compounds can mitigate the mutagenic effects of this compound. For example, extracts from betel leaves have shown antimutagenic properties against tobacco-specific nitrosamines (TSNAs), indicating a complex interaction between these substances .

Case Studies

Several case studies have evaluated the impact of this compound in different contexts:

- Tobacco Users : Research involving smokeless tobacco users indicated varying levels of this compound and its metabolites in urine samples, correlating with the use of products with different TSNA concentrations . This suggests that exposure levels may influence biological outcomes.

- Animal Studies : In vivo studies have demonstrated that this compound contributes to the formation of DNA adducts in rodent models, reinforcing its potential role as a carcinogen when tobacco products are consumed.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : this compound induces oxidative stress in cells, leading to damage and apoptosis.

- DNA Interaction : The formation of DNA adducts through nitrosation processes suggests that this compound may directly interact with genetic material, potentially leading to mutations.

- Enzymatic Metabolism : Studies on nicotine oxidoreductase indicate that enzymes capable of metabolizing nicotine also convert it into this compound, highlighting its relevance in nicotine metabolism and potential therapeutic applications for nicotine addiction .

Propiedades

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNGWXJMIILTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891866 | |

| Record name | Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

532-12-7 | |

| Record name | Myosmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myosmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Pyrrolin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYOSMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40.5 - 42 °C | |

| Record name | Myosmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.